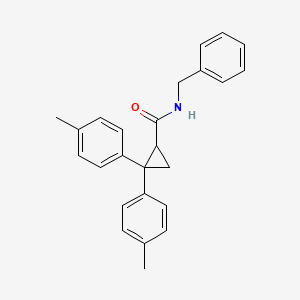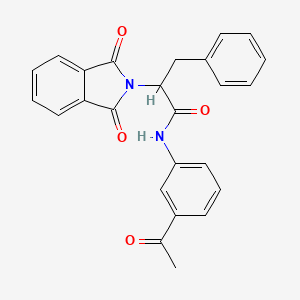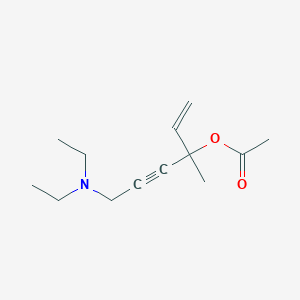
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as BMPCBA, is a molecule that has gained significant attention in scientific research due to its unique properties. BMPCBA is a cyclopropane-containing compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not well understood. However, studies have shown that N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression.
Biochemical and Physiological Effects:
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. In addition, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and relative ease of synthesis. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is also relatively stable and can be stored for an extended period. However, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has some limitations, including its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including its potential use in cancer therapy. Further studies are needed to understand the mechanism of action of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide and its potential as a therapeutic agent. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can also be used as a building block for the synthesis of new materials with unique properties, which can have applications in various fields, including electronics and energy storage. Further research is needed to explore the potential of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in these areas.
Conclusion:
In conclusion, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing compound that has gained significant attention in scientific research due to its unique properties. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against various cancer cell lines, inhibit the activity of histone deacetylases, and exhibit low toxicity in normal cells. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and relative ease of synthesis. However, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has some limitations, including its limited solubility in water. There are several future directions for N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including its potential use in cancer therapy and as a building block for the synthesis of new materials with unique properties.
Synthesis Methods
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can be synthesized using different methods, including the reaction of 1,1-bis(4-methylphenyl)cyclopropane with benzyl isocyanate. Another method involves the reaction of 1,1-bis(4-methylphenyl)cyclopropane with benzylamine followed by the reaction with chloroformate. The yield of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide using these methods is relatively high and can be purified using column chromatography.
Scientific Research Applications
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against cancer cells. In organic synthesis, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been used as a chiral auxiliary in asymmetric synthesis. In materials science, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-benzyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-18-8-12-21(13-9-18)25(22-14-10-19(2)11-15-22)16-23(25)24(27)26-17-20-6-4-3-5-7-20/h3-15,23H,16-17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMHFYKBDMXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)
![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)


![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)